N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide
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Overview
Description
N’-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide is a complex organic compound with the molecular formula C16H14BrN3O5. This compound is characterized by the presence of a bromophenoxy group, a nitrobenzene moiety, and a carboximidamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with 2,3-dichloropropanol under basic conditions to form 2-(4-bromophenoxy)propanol. This intermediate is then reacted with 3-nitrobenzenecarboximidamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboximidamide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromophenoxy group can result in various substituted phenoxy derivatives .
Scientific Research Applications
N’-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N’-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide
- N’-[2-(4-Bromophenoxy)propanoyl]-2-oxo-2H-chromene-3-carbohydrazide
Uniqueness
N’-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, bromophenoxy moiety, and carboximidamide functionality make it a versatile compound for various applications .
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O5/c1-10(24-14-7-5-12(17)6-8-14)16(21)25-19-15(18)11-3-2-4-13(9-11)20(22)23/h2-10H,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDJRPBTJPQLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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